N-(3-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Medicinal chemistry SAR probe Halogen bonding

Accelerate your SAR exploration with this unique 1,2,3-triazole-4-carboxamide. Unlike generic analogs, its specific N1-(4-fluorophenyl)-C5-methyl-N-(3-chlorophenyl) substitution pattern fills a critical gap in CB1 receptor and antimicrobial SAR. Procure the '4-F/3-Cl' matched-pair isomer to precisely isolate halogen effects on potency. Ideal for CuAAC click-chemistry optimization and CNS drug-likeness calibration. Ensure your screening deck contains this privileged scaffold.

Molecular Formula C16H12ClFN4O
Molecular Weight 330.75
CAS No. 866846-83-5
Cat. No. B2386047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS866846-83-5
Molecular FormulaC16H12ClFN4O
Molecular Weight330.75
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-4-2-3-11(17)9-13)20-21-22(10)14-7-5-12(18)6-8-14/h2-9H,1H3,(H,19,23)
InChIKeyYXVDIAOSTBVVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866846-83-5): Structural Identity and Class Positioning for Procurement Decisions


N-(3-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866846-83-5) is a fully synthetic, penta-substituted 1,2,3-triazole-4-carboxamide with molecular formula C₁₆H₁₂ClFN₄O and molecular weight 330.75 g/mol . It belongs to the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold class, a chemotype that has been validated as a privileged structure in cannabinoid CB1 receptor antagonism [1] and antimicrobial drug discovery [2]. The compound features a unique combination of N1-(4-fluorophenyl), C5-methyl, and N-(3-chlorophenyl)carboxamide substituents—a specific substitution pattern that distinguishes it from other cataloged triazole carboxamides and positions it as a candidate for structure–activity relationship (SAR) exploration across multiple target families. Commercial availability is confirmed through multiple chemical supplier catalogs at purities typically ≥95% .

Why Generic Substitution Fails for N-(3-Chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: The Critical Role of Halogen Placement and Triazole Regiochemistry


Within the 1,2,3-triazole-4-carboxamide class, apparently minor structural variations produce decisive differences in biological activity. The Hou et al. (2009) CB1 antagonist study demonstrated that N1- versus N2-substitution regiochemistry alone dictates whether a triazole exhibits sub-20 nM potency or is essentially inactive at the CB1 receptor [1]. Similarly, in the antimicrobial series reported by Pokhodylo et al. (2021), the presence and position of a C5-methyl group on the triazole core was the critical determinant separating potent anti-S. aureus activity (MIC < 1 µM for compound 4l) from inactivity in otherwise identical 5-amino congeners [2]. The target compound's specific arrangement—N1-(4-fluorophenyl), C5-methyl, and an N-(3-chlorophenyl)carboxamide—occupies a distinct region of chemical space not represented in either published SAR series. A user substituting this compound with a positional isomer (e.g., swapping chloro and fluoro between N1 and carboxamide phenyl rings) or with a des-methyl analog would encounter a fundamentally different pharmacophore with no guarantee of retained activity in any given assay system. This specificity is precisely what makes the compound valuable as a unique SAR probe rather than a generic triazole placeholder.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866846-83-5): Comparator-Anchored Analysis


Structural Uniqueness Assessment: Halogen Substitution Pattern versus Closest Cataloged Positional Isomers

The target compound bears a 4-fluorophenyl group at N1 and a 3-chlorophenyl group on the carboxamide nitrogen. The closest cataloged positional isomer, 1-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (BenchChem catalog), swaps the halogen positions—placing chlorine at N1 and fluorine on the carboxamide aryl ring. This halogen swap is not a conservative substitution. In the CB1 antagonist series reported by Hou et al., the electronic character of the N1-aryl substituent was a key determinant of receptor affinity, with electron-withdrawing para-substituents (e.g., 4-Cl, 4-F) on the N1-phenyl ring conferring distinct potency profiles depending on the identity of the halogen [1]. The 4-fluorophenyl N1 substitution present in the target compound provides a different Hammett σₚ constant (+0.06 for F vs. +0.23 for Cl) and distinct C–F···H and C–F···π interaction capabilities compared to the 4-chlorophenyl analog [2]. No published head-to-head comparison of these two specific isomers exists; the differentiation is based on well-established physical organic principles and class-level SAR trends.

Medicinal chemistry SAR probe Halogen bonding Triazole scaffold

C5-Methyl Substituent: Critical Activity Determinant Evidenced by Antimicrobial SAR

In the systematic antimicrobial SAR study by Pokhodylo et al. (2021), 5-methyl-1H-1,2,3-triazole-4-carboxamides demonstrated potent antibacterial activity against S. aureus, while the corresponding 5-amino analogs were inactive against the same strain and instead showed activity only against the yeast C. albicans [1]. Specifically, compound 4l (a 5-methyl analog) achieved 50% growth inhibition against S. aureus at a concentration below 1 µM. This establishes the C5-methyl group as a non-negotiable pharmacophoric element for antibacterial activity within this scaffold. The target compound bears this critical C5-methyl substituent, distinguishing it from des-methyl or 5-amino 1,2,3-triazole-4-carboxamide alternatives that would be predicted to lack anti-staphylococcal activity based on this SAR. While the target compound was not itself tested in the Pokhodylo study, its structural alignment with the active 5-methyl series (as opposed to the inactive 5-amino series) provides a class-level inference of antibacterial potential that a 5-amino-substituted triazole carboxamide procurement alternative would lack.

Antimicrobial Triazole SAR 5-Methyl pharmacophore S. aureus

CB1 Receptor Antagonist Class Potential: Triazole versus Pyrazole Core Selectivity Benchmarking

The 1,2,3-triazole-4-carboxamide scaffold has been independently validated as a CB1 receptor antagonist chemotype by Hou et al. (2009), with the most potent N2-substituted triazoles in that series achieving IC₅₀ values below 20 nM at CB1 and demonstrating >1,000-fold selectivity over CB2 (CB2 IC₅₀ > 10 µM) [1]. This distinguishes the 1,2,3-triazole core from the pyrazole core of rimonabant (SR141716; Ki = 1.8 nM at hCB1) [2]. While rimonabant is more potent at CB1, the triazole scaffold offers a different heterocyclic geometry: the 1,2,3-triazole presents an additional nitrogen atom at position 2 capable of acting as a hydrogen bond acceptor, altering the vector and strength of key interactions with the receptor's K3.28 lysine residue that is critical for CB1 inverse agonism [3]. The target compound, as an N1-substituted 1,2,3-triazole, represents the 'unsymmetrical' subclass that Hou et al. found to be less potent than N2-substituted analogs—but potentially more synthetically accessible via CuAAC click chemistry. For a procurement decision, this means the compound serves as a synthetically tractable entry point into CB1 antagonist SAR with a distinct selectivity starting profile compared to pyrazole-based ligands.

Cannabinoid receptor CB1 antagonist Triazole bioisostere Receptor selectivity

Physicochemical Differentiation: Computed Drug-Likeness and Property Forecast versus Clinical Triazole Carboxamides

The physicochemical profile of the target compound can be computationally compared against two clinically relevant triazole carboxamides: rufinamide (an antiepileptic 1,2,3-triazole-4-carboxamide; CAS 106308-44-5) and CAI (carboxyamidotriazole; a calcium influx inhibitor 1,2,3-triazole-4-carboxamide in Phase I/II trials) [1][2]. The target compound (MW = 330.75; cLogP ~3.4; HBD = 1; HBA = 4) sits between rufinamide (MW = 238.2; cLogP ~0.9) and CAI (MW = 423.7; cLogP ~4.5) in terms of both size and lipophilicity. This intermediate property profile places the target compound closer to the 'lead-like' sweet spot for oral bioavailability according to the Veber rules (rotatable bonds ≤10, TPSA ≤140 Ų), with a predicted TPSA of approximately 73 Ų, well within the optimal range [3]. Compared to the highly lipophilic diaryltriazole CB1 ligands (e.g., compound 31a; cLogP > 5.5) [4], the target compound offers reduced lipophilicity that may translate to improved aqueous solubility and reduced phospholipidosis risk—a known liability of highly lipophilic CB1 antagonists that contributed to the clinical failure of rimonabant.

Drug-likeness Physicochemical properties ADME prediction Lead-likeness

Synthetic Accessibility Advantage: CuAAC Click Chemistry Compatibility versus Pyrazole and 1,2,4-Triazole Scaffolds

The target compound's 1,2,3-triazole core is accessible via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reaction—a synthetic methodology that is regioselective, high-yielding, and compatible with parallel combinatorial library synthesis [1]. A published protocol for the one-pot multicomponent synthesis of 1-aryl-5-methyl-N-R²-1H-1,2,3-triazole-4-carboxamides from aryl azides, methyl acetoacetate, and primary amines has been explicitly described, enabling rapid analog generation [2]. This contrasts with 1,2,4-triazole-3-carboxamide CB1 antagonists, which require multi-step heterocycle construction, and with pyrazole-based ligands like rimonabant, which demand lithiation or Grignard chemistry for core functionalization [3]. The commercial availability of 4-fluorophenyl azide and 3-chloroaniline as building blocks further streamlines the target compound's synthesis. For procurement decisions in medicinal chemistry groups, this synthetic tractability translates to lower cost-per-analog in SAR expansion and faster iterative cycles compared to pyrazole or 1,2,4-triazole scaffolds that lack a 'click' assembly strategy.

Click chemistry CuAAC synthesis Combinatorial library Triazole synthesis

Purity and Characterization Benchmark: Vendor-Specified Quality Metrics for Reproducible Research

The target compound is commercially available from multiple suppliers with documented purity specifications and analytical characterization. Standard procurement purity is ≥95% (HPLC) with confirmatory ¹H NMR, LC-MS, and FT-IR spectral data provided . This level of characterization is critical for reproducible biological assay results, as triazole carboxamide analogs can contain residual copper from CuAAC synthesis that interferes with cellular assays [1]. A direct comparison can be drawn with custom-synthesized in-house triazole analogs, which may lack rigorous elemental analysis or residual metal quantification. For the procurement officer or laboratory manager, the availability of batch-specific Certificates of Analysis (CoA) with HPLC purity, NMR identity confirmation, and residual solvent analysis for the catalog compound provides a quality assurance framework that custom-synthesized alternatives from non-GLP laboratories may not match. This is particularly relevant given that the CuAAC reaction employs copper catalysts; residual copper levels exceeding 10 ppm can confound biological readouts in kinase and cellular viability assays [1].

Compound quality control HPLC purity Reproducibility Procurement specification

Highest-Probability Application Scenarios for N-(3-Chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866846-83-5) Based on Evidence-Anchored Differentiation


Halogen Matched Molecular Pair Analysis in CB1 Antagonist SAR Programs

The compound serves as the '4-F/3-Cl' member of a systematic halogen-swap matched molecular pair series with its positional isomer 1-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. This pair enables isolation of the electronic and steric contribution of fluorine versus chlorine at the N1-aryl position to CB1 receptor binding affinity and selectivity. The Hou et al. (2009) study demonstrated that N1-aryl substitution identity is a key determinant of CB1 potency in this scaffold, and this matched pair directly addresses that SAR question [1]. Researchers procuring both isomers can generate ΔpIC₅₀ values that inform whether the CB1 receptor pocket prefers the smaller, more electronegative fluorine or the larger, more polarizable chlorine at this position—data that computational docking alone cannot reliably predict.

Antibacterial Screening of 5-Methyl-Triazole-4-Carboxamides Against Gram-Positive Pathogens

Based on the Pokhodylo et al. (2021) antimicrobial SAR, which identified 5-methyl-1H-1,2,3-triazole-4-carboxamides as a privileged substructure for anti-S. aureus activity with sub-micromolar potency [2], the target compound is a logical inclusion in any screening deck targeting methicillin-resistant S. aureus (MRSA) or vancomycin-resistant Enterococcus (VRE). The compound's 4-fluorophenyl N1 and 3-chlorophenyl carboxamide substitutions represent a halogenation pattern not explored in the original Pokhodylo series, offering the potential for improved potency through synergistic halogen effects. The demonstrated selectivity of the 5-methyl series for bacterial cells over human HaCaT keratinocytes in the original study suggests a favorable therapeutic window worth investigating.

Combinatorial Library Synthesis Benchmarking and CuAAC Methodology Development

The compound's scaffold is directly amenable to the one-pot multicomponent CuAAC synthesis protocol described by Pokhodylo et al. (2009) [3]. This makes the compound an ideal test substrate for: (a) optimizing CuAAC reaction conditions for electron-deficient aryl azides (4-fluorophenyl azide); (b) developing purification protocols for triazole carboxamide libraries; and (c) establishing quality control workflows for copper removal from click chemistry products. The commercial availability of the compound as a characterized reference standard further enables its use as an HPLC retention time marker and NMR reference for library quality assessment. Compared to pyrazole- or 1,2,4-triazole-based CB1 antagonist scaffolds that lack click chemistry accessibility, the target compound enables an order-of-magnitude faster SAR exploration cycle.

Physicochemical Developability Benchmarking of Triazole-Based CNS-Penetrant Ligands

With a predicted cLogP of ~3.4 and TPSA of ~73 Ų, the compound occupies a favorable physicochemical space for CNS drug discovery that is distinct from both the highly lipophilic diaryltriazole CB1 antagonists (cLogP > 5.5) [4] and the more polar clinical triazoles (rufinamide: cLogP ~0.9) [5]. This intermediate profile makes the compound a valuable tool compound for: (a) calibrating in silico CNS MPO desirability scores for triazole-containing libraries; (b) experimentally measuring PAMPA-BBB permeability and P-glycoprotein efflux ratios to validate computational predictions; and (c) assessing the relationship between triazole halogenation pattern and metabolic stability in human liver microsome assays. For procurement decisions in CNS drug discovery programs, the compound's predicted CNS drug-likeness positions it as a development-relevant scaffold, unlike the highly lipophilic CB1 antagonists that historically failed due to CNS accumulation toxicity.

Quote Request

Request a Quote for N-(3-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.